molecular formula C7H4N2O3S B15230152 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid

5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid

Cat. No.: B15230152
M. Wt: 196.19 g/mol
InChI Key: UXDVGNJGGZXALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid: is a heterocyclic compound containing nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 5,5-diaryl-2-thioxo-imidazolidin-4-ones with acetylenedicarboxylates and alkyl isocyanides in diethyl ether at room temperature. This reaction yields dialkyl cis-7-(alkyl-imino)-2,2-diaryl-3-oxo-2,3,6,7-tetrahydro-5H-imidazo[2,1-b]-thiazine-5,6-dicarboxylates .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown promise in biological research due to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of enzymes and receptors, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound have been investigated for their antimicrobial and anticancer properties. These derivatives exhibit activity against a range of pathogens and cancer cell lines .

Industry: In the industrial sector, this compound is being explored for its use in the development of new materials, including electroluminescent materials for OLED devices .

Mechanism of Action

The mechanism of action of 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    2-Nitroimidazo[2,1-b]thiazine: Known for its metabolic stability and cell permeability.

    Benzimidazo[2,1-b]thiazine: Identified as an inhibitor of factor IXa.

    Fluorine-containing derivatives: Characterized by antituberculosis activity.

Uniqueness: 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid stands out due to its unique combination of nitrogen and sulfur atoms within its heterocyclic structure.

Properties

Molecular Formula

C7H4N2O3S

Molecular Weight

196.19 g/mol

IUPAC Name

5-oxoimidazo[2,1-b][1,3]thiazine-6-carboxylic acid

InChI

InChI=1S/C7H4N2O3S/c10-5-4(6(11)12)3-13-7-8-1-2-9(5)7/h1-3H,(H,11,12)

InChI Key

UXDVGNJGGZXALS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=O)C(=CSC2=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.